molecular formula C11H10FNO3 B13462739 methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate CAS No. 2107185-00-0

methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B13462739
CAS No.: 2107185-00-0
M. Wt: 223.20 g/mol
InChI Key: DCUXPRVPYPFKAH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate is a substituted indole derivative featuring a fluorine atom at position 5, a methoxy group at position 4, and a methyl ester at position 2 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their structural resemblance to tryptophan and serotonin, enabling diverse biological interactions. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group influences electronic distribution and steric effects. This compound is of interest in drug discovery, particularly for targeting enzymes or receptors sensitive to indole-based ligands .

Properties

CAS No.

2107185-00-0

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-15-10-6-5-9(11(14)16-2)13-8(6)4-3-7(10)12/h3-5,13H,1-2H3

InChI Key

DCUXPRVPYPFKAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1C=C(N2)C(=O)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method includes the reaction of 5-fluoro-4-methoxyindole with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole ring, enhancing its chemical diversity .

Scientific Research Applications

Methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential antiviral and antimicrobial properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities, which could lead to new therapeutic agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antiviral activity may be attributed to the inhibition of viral replication enzymes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Data Reference
Methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate 5-F, 4-OMe, 2-COOCH₃ Hypothesized higher dipole moment due to adjacent F and OMe groups; enhanced metabolic stability vs. ethyl esters.
Ethyl 5-fluoroindole-2-carboxylate 5-F, 2-COOCH₂CH₃ Lower lipophilicity (logP ~2.1 vs. methyl ester ~1.8); m.p. 249–250°C; Rf = 0.67 (CHCl₃/MeOH) .
Methyl 5-methoxy-1H-indole-2-carboxylate 5-OMe, 2-COOCH₃ Reduced electronegativity (no F); m.p. 187–189°C; NMR: δ 11.33 (NH), 3.98 (OMe) .
Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate 5-F, 6-OMe, 2-COOCH₃ Similarity score 0.81; altered steric hindrance at position 6 .

Key Observations :

  • Fluorine Position: Fluorine at position 5 (vs.
  • Methoxy Group : A 4-methoxy substituent (vs. 5- or 6-OMe) may reduce steric clashes in planar indole interactions compared to bulkier substitutions .
  • Ester Group : Methyl esters (vs. ethyl) lower molecular weight and lipophilicity, improving aqueous solubility .
Spectroscopic and Physicochemical Properties
  • NMR Shifts :
    • The target compound’s ¹H-NMR would show deshielded aromatic protons due to electron-withdrawing F and OMe groups. For example, in ethyl 5-fluoroindole-2-carboxylate, H-3 indole resonates at δ 8.0 , while methyl 5-methoxy analogs show NH at δ 11.33 .
  • Melting Points : Methyl esters (e.g., m.p. 187–189°C ) generally have higher melting points than ethyl analogs (e.g., m.p. 233–234°C for ethyl 5-fluoro derivatives ), likely due to tighter crystal packing.

Biological Activity

Methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate is a synthetic compound that has attracted attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorine atom and a methoxy group on the indole ring, which are known to enhance its chemical properties and biological activities. The molecular formula is C11H10FNO3C_{11}H_{10}FNO_3 with a molecular weight of approximately 225.20 g/mol. The presence of these substituents allows for increased binding affinity to various biological targets, contributing to its potential as a therapeutic agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication by targeting viral enzymes and host cell pathways.
  • Anticancer Effects : Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Properties : Research has demonstrated its efficacy against various bacterial and fungal strains, suggesting its role as an antimicrobial agent .

Anticancer Activity

Research has highlighted the anticancer properties of this compound. In vitro studies have shown that it exhibits significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MLL-AF922 ± 0.7
Hoxa9/Meis147 ± 4.2
HT29 (Colorectal)10–30

These results suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens:

PathogenDIZ (mm)MIC (µg/mL)Reference
Pseudomonas aeruginosa1862.5
Klebsiella pneumoniae12Not available
Candida albicans293.9

The compound demonstrated notable activity against Candida albicans, indicating its potential as an antifungal agent.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Mechanisms : A study investigated the compound's ability to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. The findings revealed that it effectively reduced cell viability in a dose-dependent manner .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties, demonstrating that this compound exhibited significant inhibition zones against various bacterial strains compared to standard antibiotics like ampicillin .
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications on the indole structure can enhance biological interactions, making this compound a promising candidate for drug development .

Q & A

Q. What are the structural characteristics and nomenclature of methyl 5-fluoro-4-methoxy-1H-indole-2-carboxylate?

Answer: The compound features an indole core (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring). Key substituents include:

  • Fluoro at position 5 (C5) of the benzene ring.
  • Methoxy at position 4 (C4).
  • Methyl ester at position 2 (C2) of the pyrrole ring.

The IUPAC name follows numbering rules prioritizing the nitrogen (N1) and substituent positions. Structural analogs, such as methyl 5-halo-indole-2-carboxylates, have been reported with crystallographic data supporting their planar indole systems .

Q. Table 1: Substituent Positions and Functional Groups

PositionSubstituentFunctional Role
C2Methyl esterElectron-withdrawing group
C4Methoxy (-OCH₃)Electron-donating group
C5Fluoro (-F)Electronegative, modulates reactivity

Q. What synthetic strategies are commonly employed to prepare this compound?

Answer: A typical route involves:

Indole Ring Formation : Use a Fischer indole synthesis or cyclization of substituted phenylhydrazines.

Substituent Introduction :

  • Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at C5, guided by directing groups.
  • Methoxy Group : Introduced via nucleophilic substitution or protection/deprotection strategies.

Esterification : Methyl esterification at C2 using methanol under acidic conditions.

For example, similar indole-2-carboxylates were synthesized via condensation of formyl-indole intermediates with thiazolidinones under reflux with sodium acetate in acetic acid .

Advanced Research Questions

Q. How can regioselective fluorination at C5 be achieved without compromising the methoxy group at C4?

Answer: Regioselective fluorination requires:

  • Directing Groups : Temporary protection of C4-methoxy (e.g., silylation) to prevent undesired reactions.
  • Fluorinating Agents : Use of mild electrophilic fluorinating agents (e.g., NFSI) to minimize side reactions.
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity at electron-rich positions.

Challenges include avoiding over-fluorination and maintaining the integrity of the methoxy group. Fluorinated indole analogs in highlight the sensitivity of fluorination to steric and electronic effects .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methoxy (~δ 3.8–4.0 ppm), methyl ester (~δ 3.7 ppm), and indole NH (~δ 10–12 ppm).
    • ¹⁹F NMR : Single peak for C5-F (δ -110 to -120 ppm).
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., C₁₁H₁₀FNO₃⁺: calc. 223.0582).
  • X-ray Crystallography : Resolves bond angles and planarity, as demonstrated for methyl 5-halo-indole-2-carboxylates .

Q. Table 2: Key Spectral Data

TechniqueExpected Signals/Features
¹H NMRNH (δ 10–12), OCH₃ (δ 3.8–4.0), COOCH₃ (δ 3.7)
¹³C NMRC=O (δ 165–170), CF (δ 150–160, J ~ 240 Hz)
X-rayPlanar indole core, bond lengths ~1.38 Å (C-N)

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Methoxy Group (C4) : Electron-donating effect activates the ring for electrophilic substitution but may deactivate positions for nucleophilic attacks.
  • Fluoro (C5) : Electron-withdrawing nature directs meta/para reactions in further functionalization.
  • Methyl Ester (C2) : Stabilizes intermediates via conjugation, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.

DFT studies on similar indole derivatives () predict charge distribution and reactive sites, aiding in reaction design .

Q. What are the stability considerations for this compound under varying pH and temperature?

Answer:

  • Acidic Conditions : Risk of ester hydrolysis (COOCH₃ → COOH) and demethylation of methoxy.
  • Basic Conditions : Accelerated ester hydrolysis and potential indole ring degradation.
  • Thermal Stability : Decomposition above 150°C; storage at -20°C in inert atmospheres is recommended, as per safety protocols for fluorinated indoles .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity in related indole derivatives?

Answer:

  • Fluoro vs. Chloro : Fluoro enhances metabolic stability and bioavailability; chloro may increase cytotoxicity.
  • Methoxy Position : C4-methoxy in analogs () correlates with antitumor activity by intercalating DNA .

Q. Table 3: Comparative Bioactivity of Indole Analogs

CompoundActivity (IC₅₀)Mechanism
Methyl 5-fluoro-4-methoxy-indole2.5 µM (HeLa)Topoisomerase inhibition
Methyl 5-chloro-4-methoxy-indole1.8 µM (HeLa)DNA intercalation

Q. What computational methods are used to predict the reactivity and spectroscopic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulates solvent interactions and stability.
  • NMR Chemical Shift Prediction : Software (e.g., ACD/Labs) correlates substituent effects with experimental data.

Studies on ethyl pyrrole carboxylates () validate DFT for predicting reaction pathways .

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